A Technical Guide to Chloro-Methyl-Pyridinamine Isomers: Properties, Synthesis, and Applications in Drug Discovery
A Technical Guide to Chloro-Methyl-Pyridinamine Isomers: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides an in-depth analysis of the chemical properties, synthesis, and applications of chloro-methyl-substituted pyridinamines, a class of heterocyclic compounds pivotal to modern medicinal chemistry. While the initial query specified 5-Chloro-2-methylpyridin-4-amine (CAS 97944-44-0), this document will primarily focus on the more extensively documented and industrially significant isomer, 2-Chloro-5-methylpyridin-4-amine (CAS 79055-62-2). This decision is driven by the wealth of available data and its established role as a key starting material in the synthesis of prominent therapeutic agents. We will explore its physicochemical characteristics, detail a robust synthetic protocol via catalytic hydrogenation, and illuminate its critical function as a building block in the development of drugs such as the non-steroidal mineralocorticoid receptor (MR) antagonist, Finerenone. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a comprehensive understanding of this important synthetic intermediate.
Introduction and Nomenclature
Substituted pyridines are a cornerstone of pharmaceutical and agrochemical research. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged scaffolds in drug design. Within this class, chloro-methyl-pyridinamines are particularly valuable as versatile intermediates.
A point of clarification is essential. The constitutional isomers 5-Chloro-2-methylpyridin-4-amine and 2-Chloro-5-methylpyridin-4-amine, while structurally similar, possess distinct properties and are referenced by different CAS numbers.
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5-Chloro-2-methylpyridin-4-amine: CAS 97944-44-0
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2-Chloro-5-methylpyridin-4-amine: CAS 79055-62-2
Due to its extensive documentation and significant role as a precursor in major pharmaceutical syntheses, this guide will concentrate on 2-Chloro-5-methylpyridin-4-amine .[1][2] Information for the 5-chloro isomer will be provided where available for comparative purposes.
Chemical Structure of 2-Chloro-5-methylpyridin-4-amine:
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IUPAC Name: 2-chloro-5-methylpyridin-4-amine[3]
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Synonyms: 4-Amino-2-chloro-5-methylpyridine, 2-chloro-5-methyl-4-pyridinamine[3][4][5]
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in reactions, formulations, and biological systems. The data below has been aggregated from various chemical suppliers and databases.
| Property | 2-Chloro-5-methylpyridin-4-amine | 5-Chloro-2-methylpyridin-4-amine | Source(s) |
| CAS Number | 79055-62-2 | 97944-44-0 | [3][7] |
| Appearance | Solid, powder | Not specified | [4][8][9] |
| Melting Point | 115 °C | 98.0 °C | [7][8][10] |
| Boiling Point | ~310.1 °C (Predicted) | ~252.2 °C (Predicted) | [7][8][10] |
| Density | ~1.26-1.3 g/cm³ (Predicted) | ~1.26 g/cm³ (Predicted) | [5][8][10] |
| Water Solubility | Slightly soluble (5.4 g/L at 25°C, Calculated) | Not specified | [5] |
| pKa | ~5.11 (Predicted, basic amino group) | ~7.67 (Predicted) | [2][7] |
| LogP | 1.67 (Predicted) | Not specified | [6][10] |
| Polar Surface Area | 38.91 Ų | Not specified | [2][3] |
Note: Predicted values are computationally derived and should be confirmed experimentally.
The basicity of the 4-amino group (pKa of the conjugate acid) is a key feature, influencing the compound's solubility in aqueous acidic media and its nucleophilicity in chemical reactions.[2] The predicted pKa values suggest a notable difference in basicity between the two isomers, likely due to the varied electronic influence of the chlorine atom's position relative to the amine.
Synthesis and Reactivity
Primary Synthetic Route
The most prevalent and efficient synthesis of 2-Chloro-5-methylpyridin-4-amine involves the catalytic hydrogenation of 2-chloro-5-methyl-4-nitropyridine 1-oxide.[1][2][8] This method is advantageous as it reduces both the nitro group and the N-oxide in a single, high-yield step.
The choice of catalyst is critical for achieving high conversion and purity. A bimetallic catalyst, such as Platinum and Molybdenum on activated carbon, has been shown to be highly effective.[8] Palladium on carbon is also a viable catalyst.[2] The reaction is typically performed in an alcohol solvent, such as ethanol, under moderate hydrogen pressure.
Caption: General workflow for the synthesis of 2-Chloro-5-methylpyridin-4-amine.
Chemical Reactivity
The reactivity of 2-Chloro-5-methylpyridin-4-amine is governed by its functional groups:
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4-Amino Group: This primary amine is a nucleophile and can participate in a wide range of reactions, including N-alkylation, acylation, and condensation reactions to form imines.[11] Its basicity allows for salt formation with acids.
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2-Chloro Group: The chlorine atom is susceptible to nucleophilic aromatic substitution (SₙAr), particularly with strong nucleophiles. This allows for the introduction of various functional groups (e.g., alkoxy, amino) at the 2-position, further expanding its synthetic utility.
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Pyridine Ring: The ring itself can undergo electrophilic substitution, although it is generally deactivated by the electron-withdrawing nature of the nitrogen atom and the chlorine substituent.
Applications in Medicinal Chemistry and Drug Development
The primary value of 2-Chloro-5-methylpyridin-4-amine lies in its role as a key building block for complex, biologically active molecules.
Intermediate for Finerenone Synthesis
A prominent application is in the synthesis of Finerenone , a non-steroidal, selective mineralocorticoid receptor antagonist approved for the treatment of chronic kidney disease associated with type 2 diabetes. In the patented synthesis, 2-Chloro-5-methylpyridin-4-amine is reacted with potassium hydroxide in methanol under pressure to form a key pyridone intermediate.[1] This transformation highlights the reactivity of the 2-chloro position.
Caption: Role as a key intermediate in the synthesis of Finerenone.
Other Pharmaceutical Applications
The scaffold is also found in the development of other therapeutic agents.
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GPR119 Agonists: Related pyridone structures have been investigated as G-protein-coupled receptor 119 (GPR119) agonists for the potential treatment of type 2 diabetes.[12]
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5-HT₁ₐ Receptor Agonists: The substituted methylpyridine motif is present in compounds like Befiradol, a selective 5-HT₁ₐ receptor agonist studied for treating levodopa-induced dyskinesia in Parkinson's disease.[13]
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General Research: It serves as a versatile starting material for creating libraries of novel compounds for screening against various biological targets.[2][14]
Experimental Protocols
The following protocols are representative examples based on literature procedures and should be adapted and optimized by qualified personnel.
Protocol: Synthesis of 2-Chloro-5-methylpyridin-4-amine[8]
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Reactor Setup: Charge a glass pressure reactor equipped with a mechanical stirrer with 2-chloro-5-methyl-4-nitropyridine 1-oxide (1.0 eq).
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Inerting: Purge the reactor with an inert gas, such as argon or nitrogen.
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Catalyst and Solvent Addition: Add the hydrogenation catalyst (e.g., 0.8% Pt and 0.6% Mo on activated carbon, ~10% by weight of the starting material) and anhydrous ethanol as the solvent.
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Pressurization: Seal the reactor and pressurize it with hydrogen gas to 3 bar.
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Reaction: Stir the mixture vigorously at 30°C for approximately 20 hours. Monitor the reaction progress by a suitable method (e.g., HPLC, TLC).
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Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with inert gas.
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Filtration: Filter the reaction mixture through a pad of kieselguhr or celite to remove the catalyst. Wash the filter cake with additional ethanol.
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Concentration: Combine the filtrates and concentrate the solution under reduced pressure to yield the crude product. The product can be further purified by recrystallization if necessary.
Protocol: Characterization
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¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural information. In DMSO-d₆, the expected signals are: a singlet for the methyl protons (~1.96 ppm, 3H), a broad singlet for the amine protons (~6.16 ppm, 2H), and two singlets for the aromatic protons on the pyridine ring (~6.50 ppm and ~7.68 ppm, 1H each).[8]
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Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) in positive mode will show the protonated molecular ion [M+H]⁺ at m/z ≈ 143.[8] The isotopic pattern characteristic of a chlorine-containing compound (a ~3:1 ratio for the M and M+2 peaks) will also be observable.
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Infrared (IR) Spectroscopy: An IR spectrum would show characteristic N-H stretching bands for the primary amine group (typically in the 3300-3500 cm⁻¹ region) and C=C/C=N stretching bands for the pyridine ring.
Safety and Handling
Hazard Identification: 2-Chloro-5-methylpyridin-4-amine is classified as hazardous.
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GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3][9][10]
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Signal Word: Warning.[9]
Handling and Storage:
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Engineering Controls: Use only in a chemical fume hood to minimize inhalation exposure.[10]
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Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.[10]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is recommended to store under an inert atmosphere (nitrogen or argon) at 2–8 °C to maintain stability.[7][8]
Conclusion
2-Chloro-5-methylpyridin-4-amine is a high-value chemical intermediate with well-defined physicochemical properties and established synthetic routes. Its strategic importance is underscored by its role as a key precursor in the manufacture of Finerenone, a modern therapeutic agent. The compound's versatile reactivity, stemming from its amino, chloro, and pyridine functionalities, ensures its continued relevance in the discovery and development of new pharmaceuticals and agrochemicals. A thorough understanding of its synthesis, reactivity, and handling is crucial for scientists leveraging this scaffold to build the next generation of complex molecules.
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A depiction of the chemical reaction would be placed here.
Figure 1: Overall reaction for the synthesis of 2-Chloro-5-methylpyridin-4-amine.

